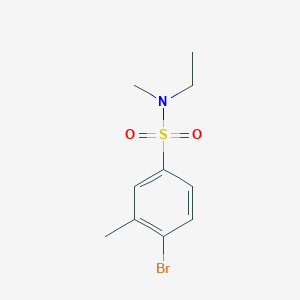

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide

概要

説明

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide: is an organic compound with the molecular formula C10H14BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, an ethyl group, and two methyl groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-bromo-N-ethyl-N,3-dimethylbenzene. This can be achieved through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the aromatic ring undergoes nucleophilic substitution under specific conditions.

Key Findings :

-

Bromine substitution proceeds efficiently with strong nucleophiles (e.g., thiols, amines) under high-temperature conditions .

-

Steric hindrance from the N-ethyl and N,3-dimethyl groups slows reaction rates compared to less substituted analogs .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in oxidation, reduction, and coupling reactions.

Mechanistic Insights :

-

Oxidation : The sulfonamide sulfur atom is oxidized to a sulfonic acid group, though over-oxidation can degrade the aromatic ring .

-

Reduction : LiAlH₄ selectively reduces the sulfonamide to a secondary amine while preserving the bromine substituent .

Functionalization of the Aromatic Ring

The ethyl and methyl groups influence electrophilic substitution patterns.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, alkyl halides | Polyalkylated derivatives | Limited regioselectivity due to steric effects |

| Halogenation | Cl₂, FeCl₃ catalyst | Di- or trihalogenated products | Bromine directs incoming electrophiles to ortho/para positions |

Challenges :

-

Steric bulk from the ethyl and methyl groups reduces reactivity in electrophilic substitutions.

-

Bromine’s electron-withdrawing effect deactivates the ring, necessitating harsh conditions for further substitution .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings.

Applications :

Stability Under Hydrolytic Conditions

The sulfonamide group resists hydrolysis under neutral or acidic conditions but decomposes in strong bases.

| Condition | Observation | Degradation Products |

|---|---|---|

| 1M NaOH, 100°C | Complete decomposition | Benzoic acid, ethylmethylamine, Br⁻ |

| 1M HCl, reflux | No degradation | – |

Implications :

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it useful in designing new compounds with specific functionalities.

Reactions Involving the Compound

The compound can undergo several types of reactions:

- Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

- Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

Enzyme Inhibition

Research indicates that sulfonamides, including this compound, have potential as enzyme inhibitors. They may inhibit enzymes involved in folate synthesis, disrupting DNA synthesis and cell division, which is critical for antimicrobial activity. This mechanism is particularly relevant in the development of new antimicrobial agents.

Therapeutic Potential

The compound has been investigated for its therapeutic properties:

- Antimicrobial Activity: Studies have shown that sulfonamides can exhibit antibacterial effects.

- Anti-inflammatory Properties: The compound may also possess anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Polymers: As a modifier or additive to enhance material properties.

- Surfactants: Used in formulations to improve wetting and dispersing properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Versatile modifications possible |

| Biological Research | Enzyme inhibition | Potential antimicrobial effects |

| Therapeutic properties | Investigated for anti-inflammatory activity | |

| Industrial Chemistry | Development of specialty chemicals | Used in polymers and surfactants |

Case Studies

-

Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that modifications of sulfonamides could enhance their antibacterial efficacy against resistant strains of bacteria. The research highlighted the role of structural variations in improving binding affinity to bacterial enzymes. -

Enzyme Inhibition Studies

Another research project focused on the inhibition of dihydropteroate synthase by various sulfonamide derivatives, including this compound. The study provided insights into the structure-activity relationship (SAR) that governs enzyme inhibition. -

Material Science Applications

An industrial case study explored the use of this compound as an additive in polymer formulations. Results indicated improved thermal stability and mechanical properties when incorporated into polymer matrices.

作用機序

The mechanism of action of 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in antimicrobial or anticancer effects.

類似化合物との比較

4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the sulfonamide group.

N-Ethyl-N-methylbenzenesulfonamide: Similar sulfonamide structure but without the bromine atom.

4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamide: Similar structure with a different alkyl group.

Uniqueness: 4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide is unique due to the combination of its bromine atom, ethyl group, and sulfonamide functionality. This combination imparts specific chemical reactivity and biological activity, making it distinct from other related compounds.

生物活性

4-Bromo-N-ethyl-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the benzene ring, an ethyl group, and a dimethyl substitution on the nitrogen of the sulfonamide moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through interactions with their active sites. The sulfonamide group can form hydrogen bonds with amino acid residues, which disrupts enzyme function and metabolic pathways. This mechanism is particularly relevant in the context of antimicrobial activity, where it can inhibit bacterial growth by targeting enzymes critical for bacterial survival .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. In particular:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including those resistant to common antibiotics. Its mechanism involves interference with folate synthesis in bacteria, similar to other sulfonamides .

- Case Study : A study highlighted the compound’s potential against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, indicating its relevance in treating multidrug-resistant infections .

Anticancer Potential

The compound's structural features also suggest potential anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation has been observed:

- Enzyme Inhibition : The compound can inhibit kinases associated with cancer progression, leading to reduced cell viability in various cancer cell lines. This makes it a candidate for further development as an anticancer agent .

- Research Findings : In vitro studies have demonstrated that modifications on the sulfonamide group enhance cytotoxicity against cancer cells, indicating a structure-activity relationship that could be exploited for drug development .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylbenzamide | Lacks sulfonamide group | Limited antibacterial activity |

| N-Ethyl-N-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate antibacterial effects |

| 4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamide | Different alkyl group | Varies in potency against cancer |

This table illustrates that while related compounds share some properties, the unique combination of bromine and ethyl groups in this compound enhances its biological activity.

Safety and Toxicity Considerations

While exploring its biological applications, safety profiles must also be considered. The compound may cause skin irritation and serious eye irritation upon exposure. Therefore, handling precautions are essential during laboratory work.

特性

IUPAC Name |

4-bromo-N-ethyl-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDAXTVLSQDZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。